molecular formula C14H10N2O B378025 4-Quinoxalin-2-ylphenol CAS No. 33707-91-4

4-Quinoxalin-2-ylphenol

Cat. No.: B378025
CAS No.: 33707-91-4
M. Wt: 222.24g/mol
InChI Key: QGECDAQWBBZAAZ-UHFFFAOYSA-N
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Description

4-Quinoxalin-2-ylphenol is a chemical compound with the molecular formula C14H10N2O It is characterized by a quinoxaline ring fused to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinoxalin-2-ylphenol typically involves the reaction of 2-bromo-4’-hydroxyacetophenone with o-phenylenediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Quinoxalin-2-ylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinoxalin-2-ylbenzoquinone.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.

Major Products:

    Oxidation: Quinoxalin-2-ylbenzoquinone.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Nitro-quinoxalin-2-ylphenol and halogenated derivatives.

Scientific Research Applications

4-Quinoxalin-2-ylphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Quinoxalin-2-ylphenol is unique due to the presence of both a quinoxaline ring and a phenol group, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

IUPAC Name

4-quinoxalin-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-11-7-5-10(6-8-11)14-9-15-12-3-1-2-4-13(12)16-14/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGECDAQWBBZAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401333339
Record name 4-quinoxalin-2-ylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401333339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194323
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

33707-91-4
Record name 4-quinoxalin-2-ylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401333339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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